molecular formula C₃₇H₆₁D₆NO₁₃ B1146604 Erythromycin-d6 CAS No. 959119-25-6

Erythromycin-d6

Cat. No. B1146604
M. Wt: 739.96
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Erythromycin is a macrolide antibiotic with a broad spectrum of activity against many bacteria. It acts by inhibiting bacterial protein synthesis by binding to the 50S ribosomal subunit. The modification to Erythromycin-d6 involves the incorporation of deuterium atoms, which can be used for analytical purposes or to study the pharmacokinetics of erythromycin in more detail.

Synthesis Analysis

Erythromycin synthesis involves the creation of a polyketide-derived macrolactone core through a modular polyketide synthase (PKS) pathway. The erythromycin molecule is built through successive condensation and processing of three-carbon units. Genetic engineering techniques have allowed for the modification of these pathways, producing novel erythromycin derivatives with potentially improved properties (Pfeifer et al., 2001).

Molecular Structure Analysis

Erythromycin's molecular structure is characterized by a large macrolide lactone ring to which one or more deoxy sugars, such as L-cladinose and D-desosamine, are attached. These sugars are crucial for the antibiotic's activity. The introduction of deuterium (d6) likely occurs at specific methyl groups on the erythromycin molecule, although the detailed structural implications of these modifications are not directly discussed in the available literature.

Chemical Reactions and Properties

The chemical properties of erythromycin derivatives, including those with modifications like Erythromycin-d6, are influenced by their ability to interact with bacterial ribosomes. Erythromycin acts by binding to the 50S subunit of the bacterial ribosome, inhibiting protein synthesis. Modifications at the C-6 position, for instance, have shown potent activity against key respiratory pathogens, including those resistant to erythromycin (Zhenkun Ma et al., 2001).

Physical Properties Analysis

The physical properties of erythromycin and its derivatives, such as solubility, stability, and melting point, are crucial for their formulation and therapeutic effectiveness. While the specific physical properties of Erythromycin-d6 are not detailed in the papers reviewed, these properties are generally influenced by the macrolide structure and the presence of deoxy sugars.

Chemical Properties Analysis

The chemical properties of erythromycin derivatives are significantly defined by their macrolide structure and the modifications made to improve their antibacterial activity or reduce resistance. Directed genetic manipulation and the synthesis of novel derivatives, such as those with substitutions at the C-6 position, showcase the chemical versatility and potential for developing more effective erythromycin-based antibiotics (Stassi et al., 1998).

Scientific Research Applications

Structural Modifications and In Vitro Activity

Erythromycin, a well-established antimicrobial agent, has seen significant research into structural modifications to enhance its therapeutic properties. This research is driven by its activity against pathogens like Legionella, Campylobacter, and Chlamydia spp. Recent years have witnessed the emergence of new erythromycin derivatives with promising clinical potential, highlighting ongoing efforts to improve its efficacy (Kirst & Sides, 1989).

Erythromycin Biosynthesis and Polyketide Synthesis

Research has delved into the biosynthesis of erythromycin, particularly in the context of its production by the bacterium Saccharopolyspora erythraea. This work has provided insights into the assembly of the erythromycin molecule, enhancing our understanding of polyketide antibiotics' synthesis and potential modifications (Cortés et al., 1990).

Antibacterial and Anti-inflammatory Properties

Studies have also explored erythromycin's therapeutic effects beyond its antibacterial role, such as its anti-inflammatory properties. For instance, its efficacy in treating influenza-virus-induced pneumonia in mice has been investigated, demonstrating its potential in managing acute inflammatory disorders (Sato et al., 1998).

Development of Analytical Techniques

The development of a competitive indirect enzyme-linked immunosorbent assay (ciELISA) for detecting erythromycin in milk showcases the application of erythromycin in analytical chemistry. This advancement is crucial for ensuring the safety and quality of dairy products (Wang et al., 2015).

Stability Improvement Research

Research efforts have also focused on modifying erythromycin's structure to enhance its stability, particularly in acidic conditions. This includes the production of D6,7-anhydroerythromycin-A, a more stable derivative, indicating the potential for structural alterations to improve the drug's utility (Khairan et al., 2008).

Novel Erythromycin Biosynthetic Gene Cluster

The discovery of a new erythromycin biosynthetic gene cluster in Actinopolyspora erythraea, a halophilic actinomycete, opens up avenues for exploring extremophiles' potential in erythromycin production. This work contributes to our understanding of erythromycin biosynthesis and the genetic basis for producing novel erythromycin metabolites (Chen et al., 2014).

properties

CAS RN

959119-25-6

Product Name

Erythromycin-d6

Molecular Formula

C₃₇H₆₁D₆NO₁₃

Molecular Weight

739.96

synonyms

E-Base-d6;  E-Mycin-d6;  Erytromycin A-d6;  Aknemycin-d6;  Aknin-d6;  Eemgel-d6;  Ery-Derm-d6;  Erymax-d6;  Ery-Tab-d6;  N,N-didemethyl-N,N-di(methyl-d3)erythromycin; 

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.